molecular formula C14H24O4S2-2 B058491 bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate CAS No. 118908-63-7

bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate

Cat. No. B058491
M. Wt: 322.5 g/mol
InChI Key: KGIMOZLPRWGDDS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a chiral compound that belongs to the family of thiol-containing compounds. It has a molecular formula of C14H26O4S2 and a molecular weight of 342.49 g/mol. In

Mechanism Of Action

The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is not fully understood. However, studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can interact with thiol-containing proteins, enzymes, and other biomolecules. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease.

Biochemical And Physiological Effects

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to have various biochemical and physiological effects. Studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate in lab experiments is its chiral nature, which makes it useful as a building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also shown promising results in various scientific research applications. However, one limitation of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate. One area of research is the development of more efficient and cost-effective synthesis methods for bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate and its enantiomers. Another area of research is the investigation of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Furthermore, the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's interactions with thiol-containing biomolecules can provide insights into the mechanisms of various biological processes.

Synthesis Methods

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can be synthesized by the reaction between 3-methyl-1-butanol and maleic anhydride followed by thiolation with sodium hydrosulfide. The reaction yields a racemic mixture of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, which can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has shown promising results in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been investigated for its antimicrobial, anticancer, and antioxidant properties. In addition, bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been used as a ligand in asymmetric catalysis.

properties

CAS RN

118908-63-7

Product Name

bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate

Molecular Formula

C14H24O4S2-2

Molecular Weight

322.5 g/mol

IUPAC Name

bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate

InChI

InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+

InChI Key

KGIMOZLPRWGDDS-UHFFFAOYSA-L

Isomeric SMILES

CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S

SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S

Canonical SMILES

CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S

synonyms

di-(isoamyl)dimercaptosuccinate
DiADMS

Origin of Product

United States

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